6-cyano-1H-indole-2-carboxylic Acid
Overview
Description
6-cyano-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are present in various natural compounds, including amino acids like tryptophan
Scientific Research Applications
6-cyano-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The primary targets of 6-cyano-1H-indole-2-carboxylic acid are HIV-1 integrase and xanthine oxidase (XO) . HIV-1 integrase plays a crucial role in the life cycle of HIV-1, and inhibitors can effectively impair viral replication . XO is an enzyme that plays a key role in the catabolism of purines in humans and is a target for the treatment of gout .
Mode of Action
This compound inhibits the strand transfer of HIV-1 integrase . The indole nucleus of the compound chelates with two Mg2+ ions within the active site of integrase . This interaction disrupts the normal function of the enzyme, thereby inhibiting the replication of the virus .
Biochemical Pathways
The compound affects the HIV-1 replication pathway by inhibiting the integrase enzyme . This disruption prevents the integration of the viral genome into the host cell’s DNA, a critical step in the HIV-1 life cycle . In the case of XO, the compound inhibits the enzyme, disrupting the conversion of hypoxanthine and xanthine to uric acid . This action can help reduce the levels of uric acid, which is beneficial in the treatment of gout .
Result of Action
The inhibition of HIV-1 integrase by this compound results in the impairment of viral replication . This action can potentially reduce the viral load in HIV-1 infected individuals . The inhibition of XO can lead to a decrease in uric acid levels, which can alleviate symptoms of gout .
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on synthesizing a variety of indole derivatives and screening their pharmacological activities. The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .
Biochemical Analysis
Biochemical Properties
Indole derivatives, including 6-cyano-1H-indole-2-carboxylic Acid, play a main role in cell biology . They are important types of molecules and natural products that interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
This compound, like other indole derivatives, has been found to have various effects on different types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with any enzymes or cofactors, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This could include interactions with any transporters or binding proteins, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of 6-cyano-1H-indole-2-carboxylic acid typically involves the reaction of indole with cyanoacetic acid under specific conditions . Industrial production methods may vary, but they generally follow similar synthetic routes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
6-cyano-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
6-cyano-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth.
The uniqueness of this compound lies in its specific cyano and carboxylic acid functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-cyano-1H-indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c11-5-6-1-2-7-4-9(10(13)14)12-8(7)3-6/h1-4,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAGFMALIIXWPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442036 | |
Record name | 6-cyano-1H-indole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85864-09-1 | |
Record name | 6-cyano-1H-indole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.